2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
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Overview
Description
2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16Cl2O It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,6-dichlorobenzoyl chloride with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Catalyst: Aluminum chloride (AlCl3).
The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of 2,4-dimethylbenzene to form the desired product.
Industrial Production Methods
On an industrial scale, the production of 2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2’,6’-dichloro-3-(2,4-dimethylphenyl)benzoic acid.
Reduction: Formation of 2’,6’-dichloro-3-(2,4-dimethylphenyl)propanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify biological molecules. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2’,6’-Dichloro-3-(2,3-dimethylphenyl)propiophenone
- 2’,6’-Dichloro-3-(3,4-dimethylphenyl)propiophenone
- 3’,4’-Difluoro-3-(2,4-dimethylphenyl)propiophenone
- 3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone
Uniqueness
2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is unique due to the specific positioning of its chlorine atoms and dimethylphenyl group, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-6-7-13(12(2)10-11)8-9-16(20)17-14(18)4-3-5-15(17)19/h3-7,10H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTAMZOEAQUDLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644711 |
Source
|
Record name | 1-(2,6-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-62-2 |
Source
|
Record name | 1-(2,6-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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